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molecular formula C10H18O2 B117618 (R,R)-(+)-1,2,9,10-Diepoxydecane CAS No. 144741-95-7

(R,R)-(+)-1,2,9,10-Diepoxydecane

Cat. No. B117618
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395992

Procedure details

The organic phase was first rapidly distilled in order to remove the catalyst from it, then was rectified, with 47.0 g (0.276 mol) of 1,2,9,10-diepoxydecane, with a yield of 54%; 1.96 g of unreacted 1,9-decadiene (3%); and 23.0 g of 1,2-epoxy-9-decene (29%) being obtained.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1O[CH2:11]1.C=CCCCCCCC=C>>[O:3]1[CH:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[CH2:1]1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C1C(O1)CCCCCCC2CO2
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
C=CCCCCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The organic phase was first rapidly distilled in order
CUSTOM
Type
CUSTOM
Details
to remove the catalyst from it

Outcomes

Product
Name
Type
product
Smiles
O1CC1CCCCCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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